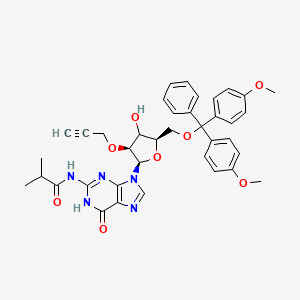

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H39N5O8 |

|---|---|

Molecular Weight |

693.7 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31?,32+,36-/m1/s1 |

InChI Key |

ZTBYTNLGRCUAEU-JEXLJRIASA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine: A Keystone for Advanced Oligonucleotide Applications

Authored by: Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine, a critical modified nucleoside for the development of advanced therapeutic and diagnostic oligonucleotides. We will delve into the strategic rationale behind the selection of each protecting and functional group, present a detailed, step-by-step synthetic protocol, and discuss the essential analytical techniques for characterization and quality control. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Modified Nucleosides

The precise chemical synthesis of oligonucleotides is fundamental to the advancement of molecular biology, diagnostics, and therapeutics.[1] The introduction of specific modifications to the nucleoside building blocks can impart desirable properties to the resulting oligonucleotides, such as enhanced stability against nuclease degradation, improved binding affinity to target sequences, and the ability to be conjugated with other molecules.[2] The target molecule, this compound, is a prime example of a strategically designed building block that incorporates three key modifications, each serving a distinct and crucial purpose in the context of solid-phase oligonucleotide synthesis and post-synthetic functionalization.

-

The 5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group is the cornerstone of modern phosphoramidite chemistry, serving to reversibly block the 5'-hydroxyl group of the nucleoside.[1] Its acid lability allows for its quantitative removal at each cycle of oligonucleotide synthesis, a process that can be monitored spectrophotometrically due to the release of the intensely colored DMT cation, providing real-time feedback on coupling efficiency.[1][3] The steric hindrance provided by the DMT group ensures the regioselective formation of the desired 3'-to-5' phosphodiester linkages.[4]

-

The N2-isobutyryl (iBu) Group: The exocyclic amino group of guanine is nucleophilic and requires protection to prevent unwanted side reactions during oligonucleotide synthesis.[5][6] The isobutyryl group is a well-established and robust acyl protecting group for this purpose, offering stability throughout the synthesis cycles.[7][8] While requiring specific deprotection conditions, it provides reliable protection of the guanine base.[7]

-

The 2'-O-propargyl Group: This functional group is introduced to serve as a versatile "handle" for post-synthetic modifications.[2] The terminal alkyne of the propargyl group is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This highly efficient and specific reaction allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents, to the oligonucleotide at a defined position.[2][9] Furthermore, 2'-O-modifications like the propargyl group can enhance the thermal stability of oligonucleotide duplexes with complementary RNA and increase resistance to nuclease degradation.[2][10][11]

Synthetic Strategy and Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall strategy involves a sequential protection and modification of the guanosine starting material. The proposed synthetic pathway is as follows:

-

N2-Acylation: Protection of the exocyclic amino group of guanosine with an isobutyryl group.

-

Selective 5'-O-DMT Protection: Introduction of the dimethoxytrityl group at the 5'-hydroxyl position.

-

2'-O-Alkylation: Introduction of the propargyl group at the 2'-hydroxyl position.

This sequence is designed to selectively modify the desired positions while minimizing side reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for nucleoside modifications and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of N2-isobutyryl-guanosine

This step protects the reactive exocyclic amine of guanine.[12]

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

Isobutyryl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate guanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried guanosine in anhydrous pyridine.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the stirred solution to 0°C and add isobutyryl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield N2-isobutyryl-guanosine.

Synthesis of 5'-O-DMT-N2-isobutyryl-guanosine

This step introduces the acid-labile DMT protecting group at the 5'-position.[13]

Materials:

-

N2-isobutyryl-guanosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate N2-isobutyryl-guanosine with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add DMT-Cl in portions to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Quench the reaction with a small amount of methanol.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient containing a small amount of triethylamine to yield 5'-O-DMT-N2-isobutyryl-guanosine.

Synthesis of this compound

The final step introduces the propargyl group at the 2'-hydroxyl.[11]

Materials:

-

5'-O-DMT-N2-isobutyryl-guanosine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dry the starting material by co-evaporation with anhydrous DMF.

-

Dissolve the dried 5'-O-DMT-N2-isobutyryl-guanosine in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride in small portions to the stirred solution.

-

Stir the reaction mixture at 0°C for 30-60 minutes.

-

Add propargyl bromide dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Dilute with DCM and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol) to afford the final product, this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using a combination of analytical techniques:

| Analytical Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a distinct Rf value for the purified product. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak corresponding to the target compound, with purity typically >95%. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling constants for the protons and carbons of the guanine base, ribose sugar, DMT, isobutyryl, and propargyl groups. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the target compound. |

Safety Considerations

The synthesis of this modified nucleoside involves the use of hazardous chemicals. It is imperative to consult the Safety Data Sheets (SDS) for all reagents prior to use.

-

Pyridine: Toxic, flammable, and a suspected carcinogen. Handle only in a fume hood.

-

Isobutyryl chloride and DMT-Cl: Corrosive and moisture-sensitive. Handle with care.

-

Sodium hydride: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

-

Propargyl bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Dichloromethane and DMF: Volatile and potentially toxic solvents.

Always wear appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound is a technically demanding but highly rewarding process that yields a versatile building block for the creation of sophisticated oligonucleotide-based tools and therapeutics. The strategic combination of protecting and functional groups enables precise control over oligonucleotide assembly and allows for subsequent functionalization, opening up a vast landscape of research and development possibilities. By following the detailed protocols and adhering to stringent quality control measures outlined in this guide, researchers can confidently produce high-purity material for their downstream applications.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate.

- BenchChem. (2025). The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification.

- Taylor & Francis Online. (n.d.). A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone.

- BenchChem. (2025). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group.

- Wikipedia. (2025, May 25). Dimethoxytrityl.

- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?

- PubMed. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside.

- BenchChem. (2025). O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod.

- Google Patents. (n.d.). US7002006B2 - Protection of nucleosides.

- Cayman Chemical. (n.d.). N2-Isobutyryl Guanosine (CAS Number: 64350-24-9).

- BenchChem. (2025, December). A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis.

- BenchChem. (2025). Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides.

- Biosynth. (n.d.). N2-Isobutyrylguanosine | 64350-24-9 | NI03488.

- PMC - NIH. (n.d.). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis.

- ResearchGate. (2025, August 6). 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation.

- BenchChem. (2025). Technical Support Center: Stability of the 2'-O-Propargyl Group During Oligonucleotide Synthesis.

- International Research Journal of Pure and Applied Chemistry. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis.

- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.

- Deep Blue Repositories. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides.

- BOC Sciences. (n.d.). 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite.

- BOC Sciences. (n.d.). CAS 126922-60-9 5'-O-DMT-N2-DMF-guanosine.

- BenchChem. (2025). O-DMT-N2-isobutyryl-dG in Oligonucleotide Synthesis.

- BenchChem. (2025). The N2-Dimethylformamidine (DMF) Protecting Group on Guanosine: A Technical Guide.

- BroadPharm. (n.d.). 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine.

- BenchChem. (2025). Comparative analysis of different guanosine protection strategies.

- BenchChem. (2025). Application Notes and Protocols: 5'-O-DMT-N2-DMF-dG in Gene Synthesis.

- ResearchGate. (n.d.). Process Development for the Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O- (2-methoxyethyl)-guanosine — A Potential Precursor for the Second Generation Antisense Oligonucleotides: An Improved Process for the Preparation of 2′-O-Alkyl-2,6-diaminopurine.

- MDPI. (n.d.). Novel Method of Synthesis of 5″-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites.

- Advent Bio. (n.d.). 5'-O-DMT-N2-Isobutyryl-2'-O-Methyl-Guanosine.

- ResearchGate. (n.d.). Hydroxyl Radical (OH•) Reaction with Guanine in an Aqueous Environment: A DFT Study.

- PubMed. (2024, July 22). Promoter dependent RNA polymerase II bypass of the epimerizable DNA lesion, Fapy•dG and 8-Oxo-2'-deoxyguanosine.

- ResearchGate. (n.d.). Generation of guanine radicals by reaction with hydroxyl radical (HO⋅).

- PubMed. (n.d.). DNA lesions derived from the site selective oxidation of Guanine by carbonate radical anions.

- PMC - NIH. (n.d.). Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journalirjpac.com [journalirjpac.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biotage.com [biotage.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

The Alkyne Handle: A Technical Guide to 2'-O-Propargyl Modified Guanosine Analogs in Advanced Research and Drug Development

Foreword: The Imperative for Precision in Nucleic Acid Chemistry

In the landscape of modern molecular biology and therapeutic development, the ability to precisely manipulate and functionalize nucleic acids is paramount. Off-the-shelf oligonucleotides, while foundational, often lack the requisite stability, functionality, and in vivo resilience demanded by cutting-edge applications. Chemical modification of these vital biomolecules has thus emerged as a cornerstone of progress, enabling the development of sophisticated diagnostics, potent therapeutics, and incisive research tools. Among the arsenal of available modifications, the 2'-O-propargyl group stands out for its versatility and robust performance. This guide provides an in-depth exploration of 2'-O-propargyl modified guanosine analogs, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, properties, and applications. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and innovation.

Core Principles of 2'-O-Propargyl Guanosine Analogs

The strategic introduction of a propargyl group (a three-carbon chain containing an alkyne) at the 2'-hydroxyl position of the guanosine ribose sugar is a seemingly subtle alteration that imparts profound new capabilities.[1] This modification serves as a bioorthogonal handle, a reactive moiety that does not interfere with or participate in native biological processes.[2] The terminal alkyne of the propargyl group is the key to its utility, providing a reactive site for highly specific and efficient covalent ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This allows for the post-synthetic attachment of a vast array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, to a specific location within an oligonucleotide.[3][4]

Beyond its role as a reactive handle, the 2'-O-propargyl modification also influences the intrinsic properties of the oligonucleotide itself. Modifications at the 2'-position of the ribose are known to confer increased resistance to nuclease degradation compared to unmodified RNA. Furthermore, the effect on the thermal stability of an oligonucleotide duplex is context-dependent. When a 2'-O-propargyl modified oligonucleotide hybridizes with a complementary RNA strand, it generally increases the thermal stability (Tm) of the duplex.[4] However, when paired with a DNA strand, the effect on stability is minimal or can be slightly destabilizing.[2][4]

Synthesis and Characterization: From Monomer to Modified Oligonucleotide

The synthesis of oligonucleotides containing 2'-O-propargyl guanosine is achieved through automated solid-phase phosphoramidite chemistry. This process relies on the key building block: the 2'-O-propargyl guanosine phosphoramidite.

Synthesis of 2'-O-Propargyl Guanosine Phosphoramidite

The synthesis of the 2'-O-propargyl guanosine phosphoramidite is a multi-step process that begins with a protected guanosine nucleoside. The general strategy involves the selective alkylation of the 2'-hydroxyl group with propargyl bromide, followed by phosphitylation at the 3'-hydroxyl position.

Caption: Synthetic pathway for 2'-O-propargyl guanosine phosphoramidite.

Experimental Protocol: Synthesis of 2'-O-propargyl Guanosine Phosphoramidite

-

Protection of Guanosine: Begin with a guanosine starting material where the 5'-hydroxyl and the exocyclic amine of the guanine base are protected. Common protecting groups include dimethoxytrityl (DMT) for the 5'-OH and isobutyryl (ibu) for the N2 position.

-

2'-O-Propargylation:

-

Dissolve the protected guanosine in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the 2'-hydroxyl group. Stir for 1 hour at 0°C.

-

Slowly add propargyl bromide to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a proton source (e.g., methanol) and extract the product with an organic solvent.

-

Purify the resulting 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine intermediate by column chromatography.

-

-

3'-Phosphitylation:

-

Dry the purified intermediate by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash chromatography to yield the 2'-O-propargyl guanosine phosphoramidite as a white foam.[5]

-

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is then used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocol: Automated Oligonucleotide Synthesis

-

Phosphoramidite Preparation: Dissolve the 2'-O-propargyl guanosine phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.[1]

-

Synthesizer Setup: Load the phosphoramidite solutions, solid support (e.g., controlled pore glass), and all necessary reagents onto the automated synthesizer.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed with an acid (e.g., trichloroacetic acid) to free the 5'-hydroxyl group.[4]

-

Coupling: The 2'-O-propargyl guanosine phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[4]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine).[4]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a basic solution (e.g., aqueous ammonia).

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2'-O-propargyl modified oligonucleotides.

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (ESI or MALDI-TOF) | Confirms the molecular weight of the final product. | The observed mass should match the calculated mass of the desired oligonucleotide sequence containing the 2'-O-propargyl modification.[2] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the oligonucleotide. | A single major peak should be observed, indicating a high-purity product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | 1H NMR can confirm the presence of the propargyl group through characteristic peaks for the acetylenic proton and methylene protons.[6] 13C and 31P NMR can provide further structural confirmation.[6][7][8][9][10] |

| UV-Vis Spectroscopy | Quantifies the oligonucleotide concentration. | The absorbance at 260 nm (A260) is used to determine the concentration. |

Biophysical Properties: The Impact of the Propargyl Group

The introduction of the 2'-O-propargyl modification can influence the biophysical properties of oligonucleotides, which is a critical consideration for their application.

Thermal Stability

The effect of a 2'-O-propargyl modification on the thermal stability (Tm) of a duplex is dependent on the nature of the complementary strand.

| Duplex Type | Effect on Tm per Modification | Rationale |

| Modified Oligo:RNA | Increase | The 2'-O-alkylation favors an A-form helical geometry, which is the preferred conformation for RNA duplexes, thus stabilizing the structure.[4] |

| Modified Oligo:DNA | Minimal change or slight decrease | The A-form preference induced by the modification can be slightly disruptive to the B-form geometry of a DNA:DNA duplex.[2][4] |

Data is generalized and the exact ΔTm can vary depending on the sequence, length, and number of modifications.

Nuclease Resistance

Modifications at the 2'-position of the ribose sugar, including the 2'-O-propargyl group, are known to confer increased resistance to degradation by nucleases compared to unmodified RNA. This enhanced stability is a significant advantage for in vivo applications where nucleases are prevalent.

Applications in Research and Development

The versatility of the 2'-O-propargyl modification has led to its adoption in a wide range of applications, from fundamental biological research to the development of novel therapeutics.

Nascent RNA Sequencing

The study of nascent RNA provides a direct measure of transcriptional activity. Metabolic labeling with 2'-O-propargyl-modified nucleoside triphosphates (NTPs) allows for the selective capture and sequencing of newly synthesized transcripts.

Caption: Workflow for nascent RNA sequencing using 2'-O-propargyl-NTPs.

Experimental Protocol: Nascent RNA Sequencing (PRO-seq)

-

Nuclei Isolation: Isolate nuclei from cultured cells or tissues.[3]

-

Nuclear Run-on: Incubate the isolated nuclei with 2'-O-propargyl-modified NTPs (e.g., 2'-O-propargyl-GTP) and other standard NTPs. RNA polymerases will incorporate the modified nucleotides into nascent transcripts.[3]

-

RNA Isolation: Extract total RNA from the nuclei.

-

Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-modified biotin molecule to the propargyl groups on the nascent RNA.

-

Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA, thereby enriching it from the total RNA population.

-

Library Preparation: Construct a sequencing library from the enriched nascent RNA. This typically involves 3' adapter ligation, reverse transcription, and PCR amplification.

-

Sequencing: Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome to map the locations of active transcription.[11][12][13][14]

Development of Therapeutic Aptamers

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.[15][16] The incorporation of 2'-O-propargyl guanosine can be used to enhance the properties of aptamers or to conjugate them to other molecules. The Systematic Evolution of Ligands by EXponential enrichment (SELEX) process is used to select for aptamers with desired binding properties.[17]

Caption: SELEX workflow for the development of modified aptamers.

The inclusion of 2'-O-propargyl guanosine in the initial library can lead to the selection of aptamers with enhanced stability. Alternatively, unmodified aptamers can be synthesized with site-specific incorporation of 2'-O-propargyl guanosine after selection to allow for conjugation to therapeutic payloads, imaging agents, or moieties that improve pharmacokinetic properties.[18]

Conclusion and Future Outlook

The 2'-O-propargyl modification of guanosine and other nucleosides represents a powerful tool in the arsenal of the modern biochemist and drug developer. Its ability to serve as a versatile handle for post-synthetic modification via click chemistry has opened up new avenues for the creation of highly functionalized oligonucleotides. The enhanced nuclease resistance and favorable influence on RNA duplex stability further underscore its value in therapeutic applications. As our understanding of the intricate roles of nucleic acids in health and disease continues to expand, the demand for precisely engineered oligonucleotides will only grow. The 2'-O-propargyl modification, with its robust chemistry and broad applicability, is poised to remain a key enabling technology in this exciting field.

References

-

Zhou, H., et al. (n.d.). Synthesis of 2′-propargyl guanosine phosphoramidite. ResearchGate. Retrieved from [Link]

-

Verma, S., et al. (2009). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. NIH. Retrieved from [Link]

-

Fiala, R., et al. (2010). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. PubMed Central. Retrieved from [Link]

-

Al-Haddad, M. A., et al. (2022). Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications. PubMed Central. Retrieved from [Link]

-

Letertre, M., et al. (2021). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. MDPI. Retrieved from [Link]

-

Nakano, S., et al. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. MDPI. Retrieved from [Link]

-

Glen Research. (n.d.). Aptamer Development. Retrieved from [Link]

-

Tatomer, D. C., et al. (2021). PEPPRO: quality control and processing of nascent RNA profiling data. PubMed Central. Retrieved from [Link]

-

nf-core. (n.d.). nascent: Output. Retrieved from [Link]

-

Bingol, K., et al. (2019). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PubMed Central. Retrieved from [Link]

-

Przybył, A. K., et al. (n.d.). Expansion of ¹H NMR spectra of the O-propargyl-2-SC 1 (up) and the.... ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics. PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Cooperative binding of Na⁺ and guanosine in the G‐excised Na⁺ aptamer. ResearchGate. Retrieved from [Link]

-

Liu, C., et al. (2024). Advancements in SELEX Technology for Aptamers and Emerging Applications in Therapeutics and Drug Delivery. PubMed Central. Retrieved from [Link]

-

Gholikhani, B., et al. (2021). The Potential Use of Aptamers in The Process of Drug Development. Pharmaceutical Sciences. Retrieved from [Link]

-

Borges, R. M., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. Retrieved from [Link]

-

Jonikas, M., et al. (2021). Revealing nascent RNA processing dynamics with nano-COP. Springer Nature Experiments. Retrieved from [Link]

-

Wishart, D. S. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEPPRO: quality control and processing of nascent RNA profiling data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nf-co.re [nf-co.re]

- 13. Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing nascent RNA processing dynamics with nano-COP | Springer Nature Experiments [experiments.springernature.com]

- 15. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Advancements in SELEX Technology for Aptamers and Emerging Applications in Therapeutics and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

The Gatekeepers of Synthesis: A Technical Guide to DMT and Isobutyryl Protecting Groups in Oligonucleotide Synthesis

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < ar>

Abstract

In the precise and demanding field of synthetic biology and therapeutic drug development, the chemical synthesis of oligonucleotides stands as a foundational technology. The success of solid-phase oligonucleotide synthesis, predominantly through phosphoramidite chemistry, is critically dependent on a strategic and orthogonal system of protecting groups. This in-depth technical guide provides a comprehensive examination of two such indispensable groups: the 4,4'-dimethoxytrityl (DMT) group for 5'-hydroxyl protection and the isobutyryl (iBu) group for the protection of the exocyclic amine of guanosine. We will explore the causality behind their selection, their mechanisms of action, and the critical roles they play in ensuring the fidelity and efficiency of oligonucleotide synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these core components of nucleic acid chemistry.

Introduction: The Imperative of Protection in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that builds a nucleic acid chain in the 3' to 5' direction, opposite to its biological counterpart.[1][2] This method's primary advantage lies in its ability to be automated and to use excess reagents to drive reactions to completion, with purification simplified to washing steps after each reaction.[2][3] However, the nucleoside monomers possess multiple reactive sites—the 5'- and 3'-hydroxyl groups, the phosphate group, and the exocyclic amines of the nucleobases (adenine, guanine, and cytosine). To ensure the highly specific, stepwise addition of nucleotides, all reactive sites, except for the one intended to react, must be reversibly blocked or "protected."

This necessity gives rise to the concept of an orthogonal protecting group strategy , where each class of functional group is protected by a group that can be removed under specific conditions that do not affect the others.[4][5] This guide focuses on two key players in the standard phosphoramidite chemistry protection scheme: the acid-labile DMT group for the 5'-hydroxyl and the base-labile isobutyryl group for the N2-amino group of guanosine.

The 5'-Guardian: The Role of the Dimethoxytrityl (DMT) Group

The 4,4'-dimethoxytrityl (DMT) group is the cornerstone of 5'-hydroxyl protection in modern oligonucleotide synthesis.[6][7] Its selection is not arbitrary but is based on a unique combination of properties that make it ideally suited for its role as a temporary, yet robust, guardian.

Core Function and Chemical Rationale

The primary function of the DMT group is to reversibly block the 5'-hydroxyl group of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain attached to the solid support.[6] This protection is essential for two key reasons:

-

Enforcing Directionality: Chemical synthesis proceeds in the 3' to 5' direction.[1] The DMT group on the 5'-position of the incoming phosphoramidite monomer ensures that coupling occurs exclusively between its 3'-phosphoramidite group and the free 5'-hydroxyl of the support-bound chain.

-

Preventing Polymerization: During the initial functionalization of the solid support and in the phosphoramidite monomer itself, the DMT group prevents unwanted side reactions, such as the self-polymerization of nucleosides.[1][3][8]

The choice of DMT is underpinned by three critical characteristics:

-

Acid Lability: The DMT ether linkage is stable to the neutral and basic conditions of the coupling, capping, and oxidation steps but is rapidly and quantitatively cleaved under mild acidic conditions.[6] This selective lability is the key to the cyclic nature of the synthesis.

-

Steric Hindrance: The bulky, three-dimensional structure of the DMT group provides excellent steric protection, physically blocking the 5'-hydroxyl from participating in unintended reactions.[6][9]

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable dimethoxytrityl carbocation, which has a characteristic bright orange color and a strong absorbance at approximately 495 nm.[1][3][8] This provides a real-time, quantitative method to monitor the efficiency of each coupling step.[1][6][8]

The Detritylation Step: A Controlled Unveiling

Each cycle of oligonucleotide synthesis begins with the removal of the 5'-DMT group from the support-bound oligonucleotide chain. This step, known as detritylation or deblocking, exposes the 5'-hydroxyl, making it available for reaction with the next activated phosphoramidite monomer.

Mechanism of Acid-Catalyzed Detritylation: The mechanism involves the protonation of the ether oxygen by a mild acid, followed by the cleavage of the carbon-oxygen bond to release the resonance-stabilized and intensely colored DMT cation and the free 5'-hydroxyl group.

Caption: Mechanism of acid-catalyzed detritylation of the 5'-DMT group.

Experimental Protocol: Automated Detritylation

The following protocol describes a typical detritylation step on an automated solid-phase synthesizer.

| Step | Reagent/Solvent | Typical Time | Purpose |

| 1. Wash | Anhydrous Acetonitrile | 30 s | Remove residual reagents from the previous cycle. |

| 2. Deblock | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 50-60 s | Cleave the 5'-DMT group.[3] |

| 3. Monitor | Eluent to Spectrophotometer | - | Measure absorbance of the DMT cation at 495 nm to determine coupling efficiency.[8] |

| 4. Wash | Anhydrous Acetonitrile | 30 s | Remove all traces of acid and the cleaved DMT cation.[3] |

Causality: The choice of acid is critical. Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) are commonly used.[6] The reaction time must be carefully optimized to ensure complete DMT removal without causing side reactions, most notably depurination (cleavage of the glycosidic bond of purine bases), which can occur with prolonged exposure to acid.[1]

The N2-Guardian: The Role of the Isobutyryl (iBu) Group

While the DMT group protects the sugar moiety, the exocyclic amines of the nucleobases require their own protection to prevent side reactions during the synthesis cycle. For deoxyguanosine (dG), the N2-amino group is typically protected with an N-acyl group, most commonly the isobutyryl (iBu) group.[10][11]

Core Function and Chemical Rationale

The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and would otherwise react with the activated phosphoramidite monomers during the coupling step or undergo other undesired modifications.[8][9] The iBu group, an amide-linked protecting group, is chosen for guanosine for several key reasons:

-

Robustness: The iBu group is stable to the mild acidic conditions of the detritylation step and the reagents used during coupling, capping, and oxidation.[12] This stability is crucial to prevent premature deprotection during the synthesis cycles.

-

Prevention of Side Reactions: The primary role of the iBu group on guanine is to prevent unwanted reactions at the N2-amino group and also at the O6-lactam position, which can be susceptible to phosphitylation, leading to chain branching or cleavage.[11][13]

-

Base-Lability: The amide bond of the N2-isobutyryl group is stable throughout the synthesis but can be efficiently cleaved under strong basic conditions during the final deprotection step.[11][14]

Final Deprotection: Releasing the Native Oligonucleotide

After the full-length oligonucleotide has been assembled on the solid support, the final step is to cleave it from the support and remove all remaining protecting groups—the cyanoethyl groups from the phosphate backbone and the N-acyl groups (like iBu) from the bases.[3][15] This is typically accomplished in a single step using concentrated aqueous ammonia or other basic solutions at elevated temperatures.[3][14][15]

Mechanism of Base-Catalyzed Amide Hydrolysis: The deprotection of the iBu group proceeds via nucleophilic acyl substitution, where hydroxide ions (from ammonium hydroxide) attack the carbonyl carbon of the isobutyryl group, leading to the cleavage of the amide bond and the release of the free amino group on the guanine base.

Caption: Workflow for the final cleavage and deprotection of the oligonucleotide.

Experimental Protocol: Standard iBu Deprotection

This protocol outlines the standard procedure for the final cleavage and deprotection of an oligonucleotide synthesized using iBu-protected dG.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1. Cleavage & Deprotection | Concentrated Ammonium Hydroxide (28-30%) | 55°C for 5-8 hours | Cleaves the oligonucleotide from the solid support, removes cyanoethyl groups from phosphates, and removes the iBu protecting groups from guanine bases.[8][14] |

| 2. Evaporation | Vacuum Centrifugation | - | Removes the ammonia.[14] |

| 3. Resuspension | Nuclease-free Water or Buffer | - | Dissolves the final oligonucleotide pellet for purification and analysis.[14] |

Causality: The choice between different N-acyl protecting groups for guanosine involves a trade-off between stability and ease of removal. The iBu group is highly robust but requires relatively harsh deprotection conditions (prolonged heating in ammonia).[13][14] For sensitive oligonucleotides containing base-labile modifications, alternative, more labile protecting groups like dimethylformamidine (dmf) may be preferred, as they allow for much milder and faster deprotection.[13][14]

Orthogonal Synergy: DMT and iBu in the Synthesis Cycle

The success of phosphoramidite chemistry hinges on the orthogonal nature of the DMT and iBu protecting groups. The DMT group is removed at the beginning of each cycle with acid, while the iBu group remains intact. Conversely, the iBu group is removed only at the very end of the synthesis with a strong base, a condition under which the DMT group (if the final cycle is left "DMT-on") would be stable. This orthogonal relationship ensures that the deprotection of one group does not lead to the unintended removal of the other, allowing for the precise, stepwise construction of the oligonucleotide chain.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Conclusion

The 4,4'-dimethoxytrityl (DMT) and isobutyryl (iBu) protecting groups are not mere accessories but are fundamental enablers of high-fidelity solid-phase oligonucleotide synthesis. The DMT group's unique combination of acid lability, steric bulk, and built-in monitoring capability makes it the ideal gatekeeper for the 5'-hydroxyl group, precisely controlling the directional elongation of the nucleic acid chain. Concurrently, the robust, base-labile isobutyryl group provides essential protection for the exocyclic amine of guanosine, preventing a host of potential side reactions that would otherwise compromise the integrity of the final product. A thorough, mechanistic understanding of the roles and properties of these protecting groups is indispensable for any scientist or researcher involved in the synthesis of synthetic nucleic acids for advanced applications in diagnostics, therapeutics, and synthetic biology.

References

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Wikipedia. (2025, May 25). Dimethoxytrityl. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advanced method for oligonucleotide deprotection. Retrieved from [Link]

-

ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]

-

ResearchGate. (n.d.). Protecting groups for the exocyclic amine on the base. From top to bottom: dimethylformamidine (dmf), isobutyryl (iBu) and t-butyl phenoxyacetyl (tac). In this figure, the base is guanine.. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Retrieved from [Link]

-

Oxford Academic. (n.d.). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Advanced method for oligonucleotide deprotection. Retrieved from [Link]

-

Oxford Academic. (n.d.). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Retrieved from [Link]

- Google Patents. (n.d.). Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.

-

National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Retrieved from [Link]

- Google Patents. (n.d.). Process and reagents for processing synthetic oligonucleotides.

-

National Institutes of Health. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Retrieved from [Link]

-

Glen Research. (n.d.). DNA and RNA Oligonucleotide Purification Reagents. Retrieved from [Link]

-

ResearchGate. (2025, August 7). On the rapid deprotection of synthetic oligonucleotides and analogs. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Oxford Academic. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Retrieved from [Link]

Sources

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. atdbio.com [atdbio.com]

- 4. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

Propargyl-Modified Nucleosides: A Technical Guide to Advancing Research through Click Chemistry

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of propargyl-modified nucleosides and their pivotal role in click chemistry. We will delve into the core principles of this powerful bioconjugation technique, offering field-proven insights into the synthesis, purification, and diverse applications of these versatile molecules. This guide is designed to be a practical resource, providing not only theoretical knowledge but also actionable, step-by-step protocols and quantitative data to empower your experimental designs.

The Dawn of a New Era in Bioconjugation: An Introduction to Click Chemistry

For decades, the specific and efficient modification of biomolecules has been a cornerstone of biological research and therapeutic development. Traditional methods, however, often suffer from limitations such as harsh reaction conditions, low yields, and a lack of specificity. The advent of "click chemistry," a term coined by Nobel laureate K.B. Sharpless, revolutionized the field by introducing a set of criteria for ideal chemical reactions. These reactions are characterized by their high yields, stereospecificity, wide scope of tolerated functional groups, and simple, often aqueous, reaction conditions.[1]

At the forefront of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] This bio-orthogonal reaction, meaning it does not interfere with native biological processes, has become an indispensable tool for labeling and conjugating biomolecules.[4][5] The propargyl group, with its terminal alkyne, serves as a key functional handle for introducing this "clickable" moiety into nucleosides, the building blocks of DNA and RNA.

Synthesis and Purification of Propargyl-Modified Nucleosides: Building the Foundation for Click Chemistry

The successful application of click chemistry begins with the robust synthesis and purification of high-quality propargyl-modified nucleosides. The propargyl group can be introduced at various positions on the nucleoside, most commonly at the 2'-hydroxyl group of the ribose sugar or on the nucleobase itself.

Synthetic Strategies: A Tale of Two Positions

2.1.1. Modification at the 2'-Hydroxyl Group:

The 2'-position of the ribose sugar is a frequent target for modification as it can influence the conformation and stability of nucleic acid duplexes. A common strategy for introducing a propargyl group at this position involves a regioselective O-alkylation reaction.[6][7]

A well-established method utilizes propargyl bromide in the presence of a mild base, such as dibutyl tin oxide, and a phase transfer catalyst like tetrabutylammonium bromide.[6][7] This approach allows for the direct propargylation of 5'-DMT-N-protected nucleosides, leading to a favorable isomeric ratio favoring the desired 2'-O-propargyl product.[6]

2.1.2. Modification of the Nucleobase:

Alternatively, the propargyl group can be attached to the nucleobase, for instance, at the C5 position of pyrimidines or the C8 position of purines. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a halogenated nucleoside and a propargyl-containing reagent.

Conversion to Triphosphates for Enzymatic Incorporation

For many applications, it is desirable to incorporate the propargyl-modified nucleoside into a growing DNA or RNA chain enzymatically. This requires the conversion of the modified nucleoside into its corresponding triphosphate (pNTP). A common procedure for this conversion is the Ludwig-Eckstein method, which involves a one-pot phosphorylation of the unprotected nucleoside.[8] The resulting propargyl-modified nucleoside triphosphates can then be used as substrates for various DNA and RNA polymerases.[8][9]

Purification: Ensuring High Fidelity in Downstream Applications

The purity of the propargyl-modified nucleosides and their triphosphate counterparts is critical for the success of subsequent click reactions and enzymatic incorporations. High-Performance Liquid Chromatography (HPLC) is the method of choice for purification.

-

Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is effective for purifying both the modified nucleosides and the final clicked oligonucleotides, especially for larger scale synthesis.[10]

-

Ion-Exchange HPLC (IE-HPLC): This method separates molecules based on their charge. It is particularly useful for purifying oligonucleotides, as it separates them based on the number of phosphate groups in their backbone.[10]

For oligonucleotides intended for in vivo use, additional purification steps like gel filtration may be necessary to remove any residual toxic components.[10]

The Heart of the Matter: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is the cornerstone of applying propargyl-modified nucleosides. This reaction is remarkably robust and can be performed under a variety of conditions, including in aqueous buffers and at room temperature.

Core Principles and Causality of Experimental Choices

The CuAAC reaction requires a catalytic amount of copper(I) ions.[11] Since Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to maintain the copper in its active catalytic state.[2][12]

To prevent potential damage to biomolecules from free copper ions and to enhance the reaction rate, a copper-chelating ligand is often employed.[13] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used ligands that stabilize the Cu(I) catalyst and accelerate the cycloaddition.[11][12][13]

Step-by-Step Experimental Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol provides a general guideline for labeling an alkyne-modified DNA or RNA oligonucleotide with an azide-functionalized molecule, such as a fluorescent dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin)

-

Nuclease-free water

-

Buffer (e.g., 0.1 M TEAA, pH 7.0)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)[12]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[5][12]

-

Aminoguanidine (optional, to prevent oxidative damage)[12]

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer to the desired final concentration (typically in the range of 20-200 µM).[5]

-

Prepare the Click Reaction Mixture (in a microcentrifuge tube):

-

Add the azide-functionalized molecule to the oligonucleotide solution. A 2 to 5-fold molar excess of the azide over the alkyne is generally recommended.[12][14]

-

Add the THPTA ligand stock solution. A 5:1 ligand to copper ratio is often used.[12]

-

Add the CuSO₄ stock solution. The final copper concentration can range from 50 to 250 µM.[12]

-

(Optional) Add aminoguanidine to a final concentration of 5 mM.[12]

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[12] Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary, protected from light.[13] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[1]

-

Purification: Purify the labeled oligonucleotide to remove unreacted components. This can be achieved through methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.[13]

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Alkyne-Oligonucleotide | Varies | 20 - 200 µM | The biomolecule to be labeled. |

| Azide-Molecule | 10 mM in DMSO | 1.5 - 5x molar excess | The label to be attached. |

| CuSO₄ | 20 mM in water | 0.05 - 0.25 mM | Source of the copper catalyst.[12] |

| THPTA Ligand | 50 mM in water | 0.25 - 1.25 mM | Stabilizes Cu(I) and accelerates the reaction.[12] |

| Sodium Ascorbate | 100 mM in water (fresh) | 5 mM | Reducing agent to maintain Cu(I) state.[12] |

Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction.

Applications of Propargyl-Modified Nucleosides in Research and Drug Development

The versatility of propargyl-modified nucleosides and click chemistry has led to their widespread adoption in numerous applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

Fluorescent Labeling and Cellular Imaging

One of the most common applications is the fluorescent labeling of DNA and RNA.[13] By incorporating propargyl-modified nucleosides into nucleic acids, either through chemical synthesis or enzymatic incorporation, researchers can subsequently attach a wide variety of fluorescent dyes bearing an azide group. This enables the visualization of nucleic acids in cells and tissues with high specificity and sensitivity.[15][16] This technique has been successfully used for super-resolution microscopy, allowing for the imaging of cellular structures with unprecedented detail.[15][16][17]

For instance, 5-ethynyl-2'-deoxyuridine (EdU), a propargyl-modified analog of thymidine, is widely used to label newly synthesized DNA in proliferating cells.[4][18] Similarly, 5-ethynyluridine (EU) can be used to label nascent RNA.[15][19]

Drug Discovery and Development

Click chemistry with propargyl-modified nucleosides has emerged as a powerful tool in drug discovery.[20] It allows for the rapid synthesis of large libraries of nucleoside analogs with diverse functionalities, which can then be screened for therapeutic activity.[2] For example, this approach has been used to synthesize novel anti-HIV and anti-Hepatitis B virus (HBV) nucleoside analogs.[2]

Furthermore, the triazole linkage formed during the click reaction is not just a linker but can also act as a pharmacophore, interacting with biological targets.[20] This has been exploited in the design of enzyme inhibitors and other therapeutic agents.

Bioconjugation and the Creation of Advanced Biomaterials

The ability to specifically and efficiently conjugate propargyl-modified nucleic acids to other molecules has opened up new avenues in bioconjugation and materials science.[21] This includes:

-

Immobilization of Oligonucleotides: Propargyl-modified oligonucleotides can be "clicked" onto azide-functionalized surfaces, such as glass slides or nanoparticles, to create microarrays for diagnostic applications or for the construction of nanoelectronic devices.[4]

-

Synthesis of Antibody-Oligonucleotide Conjugates: These conjugates are finding increasing use in targeted therapies and diagnostics.

-

Development of Aptamers: The "click-SELEX" process involves the incorporation of propargyl-modified nucleotides into aptamer libraries, followed by a click reaction to introduce diverse chemical functionalities, thereby expanding the chemical diversity and potential applications of these nucleic acid-based antibodies.[4]

Conclusion and Future Perspectives

Propargyl-modified nucleosides, in conjunction with click chemistry, have undeniably transformed the landscape of biological research and drug development. The simplicity, efficiency, and biocompatibility of the CuAAC reaction have made it an invaluable tool for scientists across various disciplines. As our understanding of biological processes deepens and the demand for more sophisticated molecular tools grows, the applications of propargyl-modified nucleosides are poised to expand even further. Future innovations may include the development of new click reactions with even faster kinetics and greater biocompatibility, as well as the creation of novel propargyl-modified nucleosides with unique properties for advanced applications in diagnostics, therapeutics, and synthetic biology.

References

-

Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. PMC - NIH. Available at: [Link]

-

Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. PMC. Available at: [Link]

-

Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. RSC Publishing. Available at: [Link]

-

Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. ACS Publications. Available at: [Link]

-

Synthesis of 2′‐O‐Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click. ElectronicsAndBooks. Available at: [Link]

-

Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. SciSpace. Available at: [Link]

-

Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. PubMed. Available at: [Link]

-

Double-headed nucleosides: Synthesis and applications. PMC - NIH. Available at: [Link]

-

(PDF) Click chemistry for labeling and detection of biomolecules. ResearchGate. Available at: [Link]

-

(PDF) 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate. Available at: [Link]

-

Propargyl NHS Modified Oligo Synthesis. Biosyn. Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

-

Synthesis and applications of cyclonucleosides: an update (2010–2023). PMC - NIH. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC - NIH. Available at: [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]

- WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents.

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]

- US5744595A - Propargyl modified nucleosides and nucleotides. Google Patents.

- WO2017048147A1 - The method of synthesis and purification of a nucleoside and/or a nucleotide, a modified nucleoside and/or nucleotide, a dna molecule and an oligonucleotide library comprising said modified nucleoside and/or nucleotide and the use of said oligonucleotide library. Google Patents.

-

(a) Several nucleoside analogs used for RNA click chemistry labeling.... ResearchGate. Available at: [Link]

-

Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

-

University of Siena New reactions and substrates for orthogonal bioconjugation. Usiena air. Available at: [Link]

- Bioconjugation Protocols : Strategies and Methods ; edited by Sonny S. Mark.. (2012). Humana Press.

- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. Google Patents.

-

Nucleosides and Nucleotides Synthesis of Modified Nucleosides. Palladium-Catalysed Couplings of Organostannanes or Organoboranes. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. biosynth.com [biosynth.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]

- 7. US5744595A - Propargyl modified nucleosides and nucleotides - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oligonucleotide Purification [sigmaaldrich.com]

- 11. broadpharm.com [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. search-library.ucsd.edu [search-library.ucsd.edu]

Unlocking Functional Genomics: A Technical Guide to the Mechanism and Application of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid chemistry and therapeutic development, chemically modified nucleosides are the foundational pillars upon which innovation is built. 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine is not a therapeutic agent in itself; rather, it is a sophisticated and meticulously designed building block for the synthesis of functionalized oligonucleotides. Its "mechanism of action" is not biological but chemical—a series of strategic modifications that enable its precise incorporation into a nucleic acid sequence and subsequent, highly efficient conjugation to other molecules.

The strategic placement of a dimethoxytrityl (DMT) group, an isobutyryl (iBu) group, and a propargyl group endows this guanosine analog with unique properties essential for modern solid-phase oligonucleotide synthesis and post-synthetic functionalization. These modifications address critical challenges in nucleic acid chemistry: ensuring regioselective synthesis, preventing unwanted side reactions, and providing a versatile handle for creating complex biomolecular conjugates.[1][2]

This technical guide provides an in-depth analysis of this compound's molecular architecture. We will deconstruct the role of each protecting and functional group, detail the experimental workflows where it is employed, and explain how its incorporation into an oligonucleotide is the first step toward a true biological mechanism of action, such as antisense inhibition or RNA interference.[3][4]

Part 1: Deconstruction of the Molecular Architecture

The utility of this compound stems from the distinct and synergistic roles of its three key modifications. Understanding the function of each component is crucial to appreciating its application in oligonucleotide synthesis.

The 5'-O-Dimethoxytrityl (DMT) Group: The Gatekeeper of Synthesis

The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to act as a temporary "cap," preventing the 5'-hydroxyl from reacting during the phosphoramidite coupling step in solid-phase synthesis.[5][6]

Mechanism of Action: During the automated synthesis cycle, the DMT group is cleaved using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[6][7] This deprotection step is quantitative and rapid, exposing the 5'-hydroxyl group and allowing it to react with the incoming phosphoramidite monomer in the subsequent coupling step. The vibrant orange color of the liberated dimethoxytrityl cation also serves as a real-time quantitative indicator of coupling efficiency, allowing for precise monitoring of the synthesis progress.[7] Furthermore, the lipophilic nature of the DMT group is exploited in purification; "DMT-on" purification via reverse-phase HPLC effectively separates the full-length product from shorter, "DMT-off" failure sequences.[8][9]

Caption: Acid-catalyzed cleavage of the 5'-O-DMT protecting group.

The N2-isobutyryl (iBu) Group: Ensuring Guanine Fidelity

The exocyclic N2-amino group of guanine is nucleophilic and can participate in undesirable side reactions during oligonucleotide synthesis. The isobutyryl (iBu) group serves as a robust acyl protecting group to prevent such reactions.[10][11]

Mechanism of Action: The iBu group is stable under the conditions of the synthesis cycle, including detritylation, coupling, capping, and oxidation.[12] Its primary function is to prevent branching and other modifications at the N2 position of guanine. Compared to other protecting groups like N,N-dimethylformamidine (dmf), the iBu group is more stable but requires harsher conditions for its removal—typically prolonged heating in concentrated aqueous ammonia (e.g., 55°C for 8-16 hours).[11][13] This trade-off between stability and ease of deprotection is a critical consideration in experimental design, especially when the oligonucleotide contains other base-labile modifications.[12]

| Parameter | N2-isobutyryl (iBu) | N2-dimethylformamidine (dmf) |

| Chemical Stability | More stable, robust[11][12] | Less stable, labile[11] |

| Deprotection Reagent | Concentrated Aqueous Ammonia[11][13] | Concentrated Aqueous Ammonia[11] |

| Deprotection Conditions | Harsher (e.g., 55°C for 8+ hours)[11][13] | Milder (e.g., 55°C for 1-4 hours)[11] |

| Suitability | Standard DNA/RNA synthesis | Synthesis of sensitive, modified oligos[11][12] |

The 2'-O-propargyl Group: The Gateway to Conjugation

The 2'-O-propargyl group is the key functional component of this molecule, providing a terminal alkyne that serves as a versatile handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][14][15]

Mechanism of Action:

-

Biophysical Effects: The presence of a bulky group at the 2'-position of the ribose sugar pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (like RNA). This modification increases the thermal stability (Tm) of duplexes formed with complementary RNA strands and enhances resistance to nuclease degradation.[16][17][18] These properties are highly desirable for antisense and siRNA applications.[3][18]

-

Chemical Reactivity (Click Chemistry): The terminal alkyne of the propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable, covalent 1,4-disubstituted 1,2,3-triazole linkage.[14][19] This reaction is exceptionally efficient, specific, and biocompatible, allowing for the attachment of a vast array of molecules—such as fluorescent dyes, biotin, peptides, or imaging agents—to the oligonucleotide with high yield under mild conditions.[1][20]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: The Synthetic Workflow: From Monomer to Functional Oligonucleotide

The incorporation of this compound into an oligonucleotide is achieved via automated solid-phase phosphoramidite chemistry. The process is cyclical, with each cycle adding one nucleotide to the growing chain, which is anchored to a solid support.[2][6]

Experimental Protocol: Standard Automated Synthesis Cycle

-

Synthesizer Setup: Load the this compound-3'-O-phosphoramidite, along with other standard phosphoramidites, solid support (e.g., CPG), and all necessary reagents onto an automated DNA/RNA synthesizer.[1]

-

Cycle Initiation (Detritylation): The 5'-O-DMT group on the support-bound nucleoside is removed by flushing the column with 3% TCA in dichloromethane for 60-90 seconds, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[6]

-

Coupling: The 2'-O-propargylguanosine phosphoramidite is activated with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. This step is highly efficient, typically achieving >98% coupling.[1][2]

-

Capping: To prevent the elongation of any unreacted chains (failures) in subsequent cycles, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates any free 5'-hydroxyl groups, rendering them inert.[2]

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester linkage using a solution of iodine in water/pyridine/THF.[9]

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Part 3: Post-Synthetic Processing and "Click" Conjugation

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed before it can be functionalized via the 2'-O-propargyl handle.

Protocol 1: Cleavage and Deprotection

-

Support Transfer: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Cleavage & Deprotection: Add 1 mL of concentrated aqueous ammonium hydroxide to the vial. Seal tightly and heat at 55°C for 12-16 hours. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the N2-isobutyryl protecting group from guanine (as well as standard protecting groups on other bases).[8][13]

-

Isolation: After cooling, transfer the ammoniacal solution to a new tube. Evaporate the ammonia using a vacuum concentrator.

-

Purification: Resuspend the oligonucleotide pellet in nuclease-free water. Purify using an appropriate method, such as desalting, reverse-phase HPLC, or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Post-Synthetic "Click" Conjugation

This protocol describes a general procedure for conjugating an azide-modified molecule (e.g., a fluorescent dye) to the 2'-O-propargyl-modified oligonucleotide.

-

Reagent Preparation:

-

Oligonucleotide: Dissolve the purified, deprotected oligonucleotide in nuclease-free water or a suitable buffer (e.g., TEAA) to a final concentration of 100-500 µM.

-

Azide Molecule: Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

-

Copper Catalyst: Prepare a 20 mM solution of CuSO₄ in water.

-

Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

-

2'-O-propargyl oligonucleotide solution (1 equivalent)

-

TEAA buffer or water

-

DMSO (to ensure solubility, up to 50% of final volume)

-

Azide-molecule solution (5-10 equivalents)

-